4-O-Galloylbergenin
Übersicht
Beschreibung
4-O-Galloylbergenin is a derivative of bergenin, a glycosidic derivative of trihydroxybenzoic acid. Bergenin was first discovered in 1880 from the rhizomes of the medicinal plant Bergenia crassifolia. This compound has garnered attention due to its various pharmacological activities, including antioxidant, anti-inflammatory, and antitumor properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its antitumor, antiviral, and antibacterial activities.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals
Wirkmechanismus
Target of Action
4-O-Galloylbergenin is a bergenin derivative that can be isolated from the rhizome of Ardisia gigantifolia . The primary targets of this compound include superoxide dismutase (SOD) and xanthine oxidase (XOD) . These enzymes play crucial roles in the body’s antioxidant defense system and uric acid metabolism, respectively.
Mode of Action
This compound interacts with its targets, SOD and XOD, to exert its pharmacological effects . By binding to these enzymes, it can enhance the body’s antioxidant defense system and regulate uric acid metabolism, thereby exhibiting potential antioxidant and anti-hyperuricemic activities .
Biochemical Pathways
It is known to interact with sod and xod, which are involved in the body’s antioxidant defense system and uric acid metabolism . Its interaction with these enzymes suggests that it may affect related biochemical pathways, leading to its antioxidant and anti-hyperuricemic effects.
Pharmacokinetics
Bergenin, a related compound, is known to have poor solubility, lower oral bioavailability, shorter half-life, and more intestinal ph degradation (ph 68 or above) . These properties could potentially influence the bioavailability and efficacy of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are largely related to its antioxidant and anti-hyperuricemic activities . By interacting with SOD and XOD, it can enhance the body’s antioxidant defense system and regulate uric acid metabolism . These actions can potentially lead to a reduction in oxidative stress and uric acid levels in the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-O-Galloylbergenin can be synthesized through the esterification of bergenin with gallic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods: Industrial production of this compound involves the extraction of bergenin from plant sources such as Bergenia crassifolia, followed by chemical modification. The process includes the isolation of bergenin using solvents like methanol or ethanol, followed by esterification with gallic acid under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 4-O-Galloylbergenin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the galloyl moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups .
Vergleich Mit ähnlichen Verbindungen
4-O-Galloylbergenin is unique compared to other similar compounds due to its specific galloyl moiety, which enhances its pharmacological properties. Similar compounds include:
11-O-Galloylbergenin: Another galloyl derivative with similar but distinct biological activities.
Bergenin: The parent compound with a broader range of pharmacological effects.
4,11-Di-O-Galloylbergenin: A derivative with multiple galloyl groups, offering enhanced bioactivity.
Biologische Aktivität
4-o-Galloylbergenin is a derivative of bergenin, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant and antiplasmodial properties, as well as its potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 480.38 g/mol. It can be isolated from various plant sources, including the rhizome of Ardisia gigantifolia and Bergenia crassifolia .
Antioxidant Activity
Recent studies have demonstrated that this compound exhibits significant antioxidant properties. The effectiveness of this compound was evaluated using various assays, including DPPH radical scavenging activity, reducing power assay, and total antioxidant capacity.
Table 1: Antioxidant Activity Comparison
Compound | % Radical Scavenging Activity (RSA) | EC50 (μg/mL) | Reducing Power Assay (RPA) | Total Antioxidant Capacity |
---|---|---|---|---|
This compound | 87.26 ± 1.671 | 7.276 ± 0.058 | 1.315 ± 0.027 | 951.50 ± 109.64 |
Bergenin | 6.858 ± 0.329 | 99.807 ± 3.120 | 0.055 ± 0.002 | 49.159 ± 3.136 |
Ascorbic Acid | 97.85 ± 0.623 | 6.571 ± 0.303 | 3.351 ± 0.034 | 2478.36 ± 173.81 |
Gallic Acid | 98.12 ± 0.931 | 4.732 ± 0.187 | 1.435 ± 0.031 | 2201.05 ± 152.33 |
As shown in Table 1, the radical scavenging activity of this compound is significantly higher than that of bergenin itself, indicating its potential as a powerful antioxidant agent .
Antiplasmodial Activity
The antiplasmodial activity of this compound was assessed against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies revealed that it has a promising IC50 value, indicating effective inhibition of the parasite's growth.
Table 2: Antiplasmodial Activity
Compound | Source | IC50 (μg/mL) |
---|---|---|
This compound | Whole plant of M. philippensis | <8 μM (7.85 μM) |
Bergenin | Various sources | >8 μM |
Chloroquine | Standard control | <28 nM |
The results indicate that the antiplasmodial activity of this compound is comparable to that of standard antimalarial drugs like chloroquine .
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Antioxidant Mechanism : It scavenges free radicals, thereby preventing oxidative stress and cellular damage.
- Antimalarial Mechanism : The compound may interfere with the metabolic processes of P. falciparum, leading to reduced parasitemia levels in treated subjects .
Case Studies and Research Findings
A notable study conducted on mice infected with P. falciparum demonstrated that treatment with extracts rich in bergenin derivatives, including this compound, resulted in significant reductions in parasitic load and inflammation markers . The treatment also induced a Th1-type immune response, further supporting its potential as a therapeutic agent against malaria.
Eigenschaften
IUPAC Name |
[3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O13/c1-31-16-10(25)4-7-12(15(16)28)17-19(34-21(7)30)18(14(27)11(5-22)32-17)33-20(29)6-2-8(23)13(26)9(24)3-6/h2-4,11,14,17-19,22-28H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSHSFQTWCKTFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 4-O-Galloylbergenin and where is it found?
A1: this compound is a bergenin derivative, a type of chemical compound often found in plants. It has been isolated from various plant species, including Ardisia gigantifolia, Mallotus philippensis, Bergenia scopulosa, and Astilbe chinensis. [, , , , ]
Q2: What are the notable structural characteristics of this compound?
A2: While the provided abstracts don't delve into the detailed spectroscopic data, they do highlight that this compound is a bergenin derivative. This means it shares the core structure of bergenin but with a galloyl group attached to the 4-position oxygen atom. Further research into spectral databases and publications focusing on its structural elucidation would be needed for a comprehensive understanding of its molecular formula, weight, and spectroscopic properties.
Q3: Has this compound been isolated from Astilbe chinensis before?
A3: The isolation of this compound from Astilbe chinensis is considered a novel finding. [] This suggests further investigation into the phytochemical profile of this plant species could be worthwhile.
Q4: What are the potential applications of this compound based on current research?
A4: While the provided research papers primarily focus on the isolation and identification of this compound, some hint at potential applications:
- Antioxidant Activity: Research suggests that this compound, along with other bergenin derivatives like 11-O-Galloylbergenin, exhibits significant antioxidant activity in DPPH radical scavenging assays. [, ] This finding indicates a potential use in combating oxidative stress.
- Anti-hyperuricemic Activity: While not directly studied for this compound, closely related compounds like 11-O-Galloylbergenin have been identified as potential xanthine oxidase (XOD) ligands through bio-affinity ultrafiltration methods. [] Since XOD plays a key role in uric acid production, this suggests a possible research avenue for exploring the anti-hyperuricemic properties of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.